molecular formula C9H10ClNO3S B1305936 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride CAS No. 368869-93-6

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride

Cat. No.: B1305936
CAS No.: 368869-93-6
M. Wt: 247.7 g/mol
InChI Key: PQOZDBIEDQALFA-UHFFFAOYSA-N
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Description

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.70 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including material science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride typically involves the reaction of an aromatic primary amine with formaldehyde and a phenolic compound under reflux conditions . The general steps are as follows:

  • Dissolve the aromatic primary amine in methanol.
  • Add formaldehyde to the solution and reflux for 10 minutes.
  • Add 4-hydroxy acetophenone to the mixture and continue refluxing for a specified period.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: The major products are sulfonamide derivatives when reacted with amines.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-sulfonyl chloride
  • 1-Methyl-1H-indole-5-sulfonyl chloride
  • 1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride

Uniqueness

4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride is unique due to its specific structural features, such as the presence of the sulfonyl chloride group and the benzoxazine ring.

Properties

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-6-7(15(10,12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOZDBIEDQALFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380049
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368869-93-6
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368869-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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